
2,6-Difluoro-3-methoxyphenylboronic acid
Vue d'ensemble
Description
2,6-Difluoro-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid compounds, which can be used to infer some properties of 2,6-difluoro-3-methoxyphenylboronic acid. For instance, the presence of fluorine atoms is known to influence the reactivity and stability of the boronic acid moiety due to their electronegativity and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic compounds or borylation reactions. Although the papers provided do not detail the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid, they do mention the synthesis of other substituted phenylboronic acids. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is synthesized and used as a catalyst in dehydrative amidation reactions . Similarly, 2,6-diformylphenylboronic acid is synthesized and characterized, suggesting that similar synthetic routes could be adapted for the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by their substituents. The papers discuss the crystal structures of various boronic acid derivatives, which often form hydrogen-bonded dimers with specific conformations . For example, the crystal structure of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) shows that boron is tetrahedrally coordinated to two fluorine atoms and two oxygen atoms . This information can be extrapolated to suggest that 2,6-difluoro-3-methoxyphenylboronic acid may also exhibit a tetrahedral geometry around the boron atom.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, particularly in the formation of boronate esters and in Suzuki coupling reactions. The provided papers do not discuss the reactivity of 2,6-difluoro-3-methoxyphenylboronic acid specifically, but they do mention the reactivity of related compounds. For instance, 2,6-diformylphenylboronic acid reacts with secondary mono- and diamines to form benzoxaboroles . This suggests that 2,6-difluoro-3-methoxyphenylboronic acid may also participate in similar reactions, potentially leading to the formation of heterocyclic boron-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and that the introduction of the CF3 group can increase the acidity of the compound . Although the papers do not provide specific data on 2,6-difluoro-3-methoxyphenylboronic acid, it can be inferred that the presence of electronegative fluorine atoms and the electron-donating methoxy group would impact its acidity and stability. Additionally, the solubility, melting point, and boiling point of the compound would be influenced by these substituents and the overall molecular structure.
Applications De Recherche Scientifique
“2,6-Difluoro-3-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O3 . It is a white to almost white powder or crystal . This compound is often used in scientific research, particularly in the field of organic chemistry .
One of the main uses of boronic acids, like “2,6-Difluoro-3-methoxyphenylboronic acid”, is in the Suzuki-Miyaura cross-coupling reaction . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis . The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst .
In addition to the Suzuki-Miyaura cross-coupling reaction, boronic acids are also used in other types of reactions. For example, they can be used in the preparation of boronic esters , which are useful intermediates in organic synthesis .
In addition to the Suzuki-Miyaura cross-coupling reaction, boronic acids are also used in other types of reactions. For example, they can be used in the preparation of boronic esters , which are useful intermediates in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQWTCBDHWVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382449 | |
| Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxyphenylboronic acid | |
CAS RN |
870779-02-5 | |
| Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)
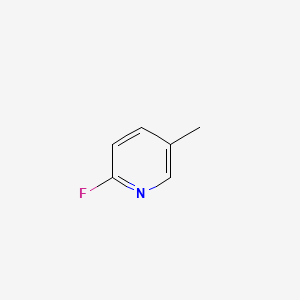
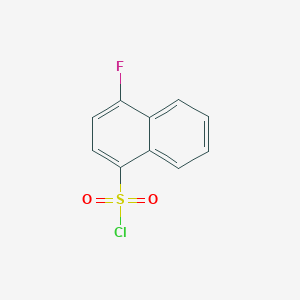
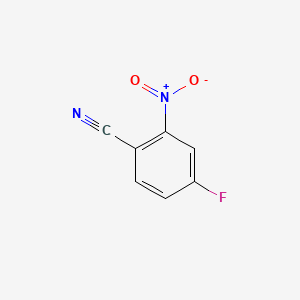
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
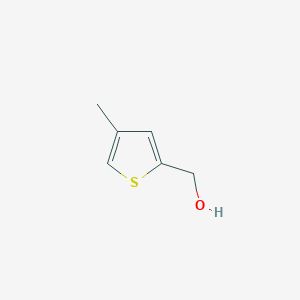
![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)
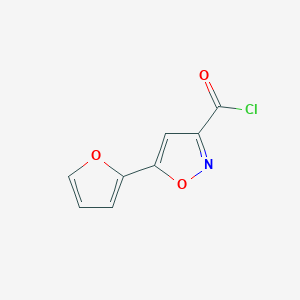

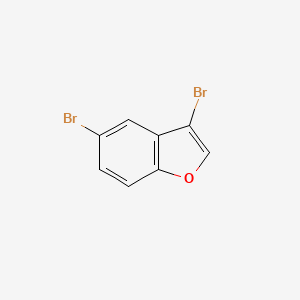
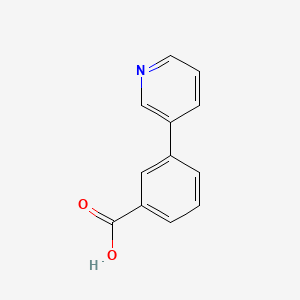
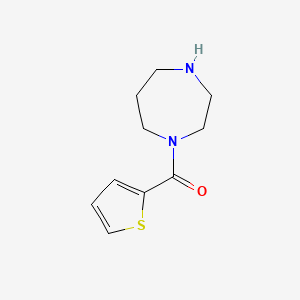
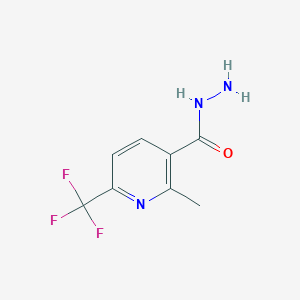
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)